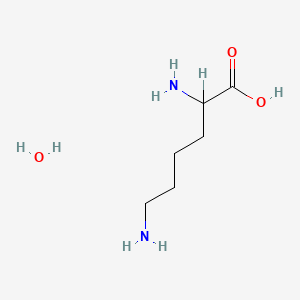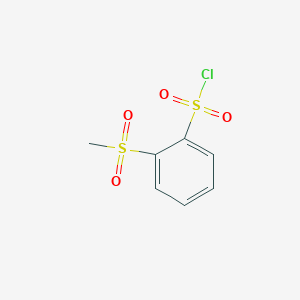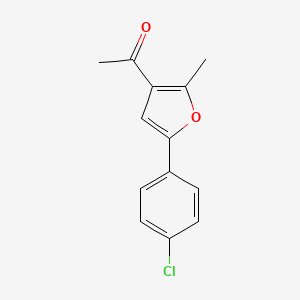
Cyclopentyltriphenylphosphonium bromide
Overview
Description
Cyclopentyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C23H24P.Br. It is a quaternary phosphonium salt, where the phosphorus atom is bonded to three phenyl groups and one cyclopentyl group, with bromide as the counterion. This compound is commonly used in organic synthesis, particularly in the preparation of Wittig reagents.
Scientific Research Applications
Cyclopentyltriphenylphosphonium bromide is widely used in scientific research, particularly in the following areas:
Organic Synthesis: It is used as a precursor for the synthesis of Wittig reagents, which are essential for the preparation of alkenes.
Medicinal Chemistry: It is used in the synthesis of various bioactive molecules and pharmaceutical intermediates.
Material Science: It is employed in the preparation of phosphonium-based ionic liquids, which have applications in catalysis and electrochemistry
Safety and Hazards
Cyclopentyltriphenylphosphonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .
Mechanism of Action
Target of Action
Cyclopentyltriphenylphosphonium bromide is an organic compound
Mode of Action
It is known to be used as a nucleophilic reagent, participating in nucleophilic addition, substitution, and displacement reactions .
Biochemical Pathways
It is known to be used in organic synthesis, including acting as a catalyst to promote reactions . It can also form complexes with transition metals, widely used in coordination chemistry .
Result of Action
It is known to be used in organic synthesis, suggesting it may influence the formation of various organic compounds .
Action Environment
It is known to be stable at room temperature . It is also hygroscopic, indicating that it absorbs moisture from the environment .
Biochemical Analysis
Biochemical Properties
Cyclopentyltriphenylphosphonium bromide has several uses in organic synthesis. It can act as a nucleophilic reagent, participating in nucleophilic addition, substitution, and displacement reactions . It can also serve as a catalyst in certain organic reactions, promoting their progress . Furthermore, it can form complexes with transition metals as a ligand, finding wide applications in coordination chemistry .
Molecular Mechanism
It is known to interact with biomolecules in its role as a nucleophilic reagent and catalyst
Temporal Effects in Laboratory Settings
The stability and degradation of this compound, as well as its long-term effects on cellular function, have not been extensively studied. It is known to be hygroscopic , indicating that it absorbs moisture from the air, which could potentially affect its stability over time.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cyclopentyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, under reflux conditions. The general reaction is as follows:
Ph3P+C5H9Br→Ph3P+C5H9Br−
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to accelerate the reaction. This method can achieve high yields in a shorter time compared to conventional heating methods. The reaction is typically carried out at 60°C for 30 minutes in the presence of THF .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyltriphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Typical solvents include THF, acetonitrile, and dichloromethane.
Major Products
The major products of these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium methoxide would yield cyclopentyltriphenylphosphonium methoxide.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
- Benzyltriphenylphosphonium bromide
Uniqueness
Cyclopentyltriphenylphosphonium bromide is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other similar compounds. This can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
cyclopentyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYWSVSFFTZZPE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371008 | |
| Record name | Cyclopentyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7333-52-0 | |
| Record name | Cyclopentyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7333-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
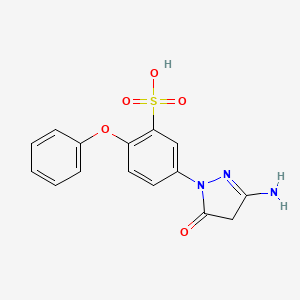
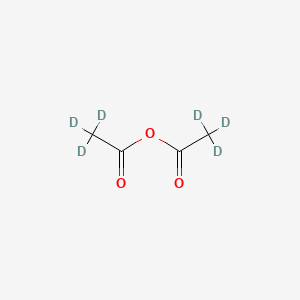


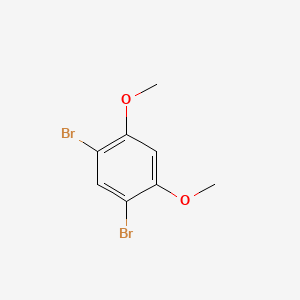
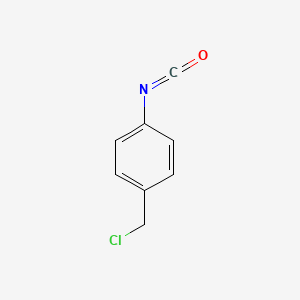



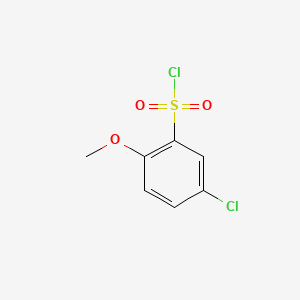
![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
